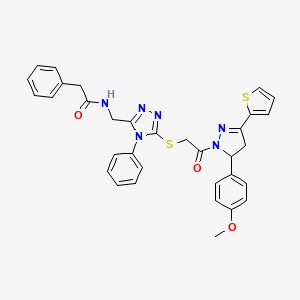
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is an organic compound with a complex chemical structure. It features an oxadiazole ring, a benzamide core, a piperidine sulfonyl group, and a methylthio phenyl group. This compound has garnered significant interest in various fields such as medicinal chemistry, pharmaceutical research, and material science due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the 1,3,4-oxadiazole ring via cyclization of a hydrazide with an appropriate carbonyl compound under acidic conditions.
Step 2: Introduction of the methylthio phenyl group through a nucleophilic aromatic substitution reaction.
Step 3: Formation of the piperidine sulfonyl moiety using a sulfonation reaction with piperidine.
Step 4: Coupling the intermediate with a benzoyl chloride under basic conditions to achieve the final benzamide structure.
Industrial Production Methods: The industrial synthesis typically involves optimized batch or continuous flow processes to ensure high yield and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled. Automated synthesis platforms and robust purification techniques like chromatography and recrystallization are employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Can undergo oxidation reactions under the presence of strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Can be reduced to remove the sulfone group under reducing conditions.
Substitution: Capable of undergoing nucleophilic or electrophilic substitution reactions, particularly at the benzamide and oxadiazole moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenation reagents like N-bromosuccinimide, Friedel-Crafts acylation
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Desulfonylated compounds
Substitution: Various substituted benzamides and oxadiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a building block for various functional materials.
Biology and Medicine:
Potential pharmaceutical applications due to its unique biological activity.
Research into its effects on enzyme modulation and receptor binding.
Industry:
Employed in the development of new material coatings and additives.
Utilized in agrochemical formulations for its pest-control properties.
Wirkmechanismus
Molecular Targets and Pathways: The compound interacts with specific proteins and enzymes, influencing various biological pathways. It may inhibit or activate target enzymes, leading to therapeutic effects. Mechanistic studies reveal its binding affinity to enzyme active sites and receptor complexes, thus altering the biochemical landscape of cells.
Vergleich Mit ähnlichen Verbindungen
5-(2-(methylthio)phenyl)-1,3,4-oxadiazole
4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness: N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide distinguishes itself with its multifunctional groups that offer versatile reactivity. Its unique combination of oxadiazole and benzamide moieties provides a broader range of biological activities compared to simpler analogs. This complexity gives it a significant edge in applications spanning medicinal chemistry to material science.
Eigenschaften
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-30-18-8-4-3-7-17(18)20-23-24-21(29-20)22-19(26)15-9-11-16(12-10-15)31(27,28)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVADOGMJLIVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667610.png)



![N-butyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2667620.png)

![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)

![2-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2667627.png)




